(Z)-7-((diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
CAS No.: 896849-46-0
Cat. No.: VC7238969
Molecular Formula: C23H28N2O3
Molecular Weight: 380.488
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896849-46-0 |
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Molecular Formula | C23H28N2O3 |
Molecular Weight | 380.488 |
IUPAC Name | (2Z)-7-[[bis(2-methylpropyl)amino]methyl]-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one |
Standard InChI | InChI=1S/C23H28N2O3/c1-15(2)12-25(13-16(3)4)14-19-20(26)8-7-18-22(27)21(28-23(18)19)10-17-6-5-9-24-11-17/h5-11,15-16,26H,12-14H2,1-4H3/b21-10- |
Standard InChI Key | SWPUZFZJGPFIEY-FBHDLOMBSA-N |
SMILES | CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O)CC(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzofuran core substituted with:
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A pyridin-3-ylmethylene group at position 2, contributing π-π stacking capabilities and hydrogen-bonding potential via the pyridine nitrogen.
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A hydroxyl group at position 6, enhancing solubility and enabling hydrogen-bond interactions.
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A diisobutylaminomethyl group at position 7, introducing steric bulk and lipophilicity, which may influence membrane permeability .
The (Z)-configuration of the exocyclic double bond at position 2 is critical for spatial arrangement and biological activity, as seen in structurally related benzofuran derivatives .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₂₄H₂₉N₃O₃ |
Molecular Weight | 431.51 g/mol |
IUPAC Name | (Z)-7-((Diisobutylamino)methyl)-6-hydroxy-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one |
CAS Number | Not yet assigned |
Synthesis and Optimization
Synthetic Routes
The synthesis likely involves a multi-step strategy:
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Benzofuran Core Construction: Pd/Cu-catalyzed Sonogashira cross-coupling of 2-iodophenols with terminal alkynes, followed by cyclization, as demonstrated for analogous benzofurans .
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Introduction of the Pyridinylmethylene Group: Condensation of the benzofuran-3-one with pyridine-3-carbaldehyde under acidic or basic conditions.
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Diisobutylaminomethyl Functionalization: Mannich reaction or alkylation using diisobutylamine and formaldehyde .
Table 2: Reaction Conditions for Key Steps
Step | Reagents/Catalysts | Temperature | Yield |
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1 | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60–80°C | 75–85% |
2 | Pyridine-3-carbaldehyde, KOH | Reflux | 60–70% |
3 | Diisobutylamine, HCHO, HCl | RT | 50–60% |
Critical challenges include maintaining the (Z)-stereochemistry during the condensation step and minimizing side reactions during alkylation.
Physicochemical and Spectral Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the hydroxyl and pyridine groups, but limited aqueous solubility (~0.1 mg/mL) owing to the diisobutylaminomethyl moiety .
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Stability: Susceptible to oxidative degradation at the benzofuran double bond; stable under inert atmospheres below 40°C.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyridine-H), 7.90–7.30 (m, 4H, aromatic), 6.50 (s, 1H, hydroxyl), 3.20 (t, 2H, N-CH₂), 2.60–1.80 (m, 10H, diisobutyl groups) .
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IR (KBr): 3280 cm⁻¹ (O-H), 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) .
Biological Evaluation and Computational Insights
In Silico Drug-Likeness
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Lipinski’s Rule: Molecular weight (431.51) and logP (~3.8) suggest oral bioavailability .
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Molecular Docking: Pyridine and hydroxyl groups form hydrogen bonds with protein targets (e.g., MtbCM ILE67), while the benzofuran core engages in hydrophobic interactions .
Hypothesized Applications
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Antimicrobial Activity: Structural similarity to CM inhibitors suggests potential against Mycobacterium tuberculosis .
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Anticancer Potential: Benzofuran derivatives often intercalate DNA or inhibit topoisomerases.
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Neurological Applications: The diisobutylamine group may enhance blood-brain barrier penetration .
Challenges and Future Directions
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Stereochemical Purity: Developing asymmetric synthesis methods to isolate the (Z)-isomer exclusively.
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Toxicity Profiling: Addressing potential hepatotoxicity linked to diisobutylamine metabolites .
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Structural Optimization: Replacing the diisobutyl group with less lipophilic amines to improve solubility.
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